molecular formula C12H16N2O4 B172080 Methyl 6-((tert-butoxycarbonyl)amino)nicotinate CAS No. 144186-11-8

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate

Cat. No.: B172080
CAS No.: 144186-11-8
M. Wt: 252.27 g/mol
InChI Key: KHMRKCRGUHPQLA-UHFFFAOYSA-N
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Description

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of nicotinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate can be synthesized through a multi-step process. One common method involves the protection of the amino group of nicotinic acid with a Boc group, followed by esterification of the carboxylic acid group with methanol. The reaction typically requires the use of a base such as sodium hydroxide or a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate involves its interaction with biological molecules. The Boc group provides stability, allowing the compound to be used in various reactions without premature deprotection. Upon deprotection, the free amine can interact with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is unique due to its combination of stability provided by the Boc group and the reactivity of the nicotinate ester. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-5-8(7-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMRKCRGUHPQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377349
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144186-11-8
Record name Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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